Methyl 2-chloroquinazoline-7-carboxylate
Overview
Description
“Methyl 2-chloroquinazoline-7-carboxylate” is a chemical compound that belongs to the class of quinazoline derivatives. It has a molecular weight of 222.63 .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 2-chloro-7-quinazolinecarboxylate . Its InChI code is 1S/C10H7ClN2O2/c1-15-9(14)6-2-3-7-5-12-10(11)13-8(7)4-6/h2-5H,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Antitumor Properties
A study conducted by Sonego et al. (2019) explored the antitumor properties of a series of 7-chloroquinoline-1,2,3-triazoyl-carboxamides (QTCA), derivatives closely related to Methyl 2-chloroquinazoline-7-carboxylate, focusing on their cytotoxic activities against human bladder carcinoma cells. The research demonstrated that these compounds induce significant cytotoxic effects, cell cycle arrest, and apoptosis in cancer cells while exhibiting minimal effects on normal cells, highlighting their potential as anticancer agents Sonego et al., 2019.
Antinociceptive, Anti-inflammatory, and Anticonvulsant Effects
Wilhelm et al. (2014) synthesized and evaluated 7-chloroquinoline-1,2,3-triazoyl carboxamides for their anticonvulsant, antinociceptive, and anti-inflammatory activities. This study suggests that these compounds, through organocatalytic synthesis, could provide a new approach to treating conditions associated with acute pain and convulsions, further underscoring the therapeutic versatility of quinazoline derivatives Wilhelm et al., 2014.
Antioxidant Properties
Saraiva et al. (2015) reported on the synthesis and antioxidant properties of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates, revealing that certain synthesized compounds exhibit significant in vitro antioxidant activity. This finding indicates the potential application of these compounds in mitigating oxidative stress-related disorders Saraiva et al., 2015.
Photodegradation of Environmental Pollutants
Pinna and Pusino (2012) studied the photodegradation of quinolinecarboxylic herbicides, which share structural similarities with this compound, in aqueous systems. This research highlights the role of such compounds in environmental remediation, specifically in the degradation of pollutants under UV light or sunlight irradiation Pinna & Pusino, 2012.
Antimicrobial Activity
Basavaraju et al. (2007) focused on the synthesis, characterization, and antimicrobial activity of Methylquinolino[3,2-b][1,5]benzodiazepine and Methylquinolino[3,2-b][1,5]benzoxazepine and their metal complexes. This study demonstrates the potential of quinoline derivatives in developing new antimicrobial agents Basavaraju et al., 2007.
Corrosion Inhibition
Kadhim et al. (2017) evaluated the corrosion inhibition properties of benzoxazines, including 3-amino-2-methylquinazolin-4(3H)-one, on mild steel in hydrochloric acid solution. Their findings suggest that these compounds, through their nitrogen content and molecular weight, can serve as effective corrosion inhibitors, offering insights into their application in materials science Kadhim et al., 2017.
Mechanism of Action
While the specific mechanism of action for “Methyl 2-chloroquinazoline-7-carboxylate” is not mentioned in the search results, quinazoline derivatives have been studied for their potential therapeutic applications. For instance, some quinazoline derivatives have shown antiproliferative action against certain cell lines . Additionally, quinazoline derivatives have been explored for their potential in targeted therapy directed at specific molecular pathways .
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gear .
Properties
IUPAC Name |
methyl 2-chloroquinazoline-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-9(14)6-2-3-7-5-12-10(11)13-8(7)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAOYMVGZLGOLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC(=NC=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654028 | |
Record name | Methyl 2-chloroquinazoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953039-79-7 | |
Record name | Methyl 2-chloro-7-quinazolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=953039-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloroquinazoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.